molecular formula C9H10N2O B1354750 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 91487-37-5

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1354750
CAS No.: 91487-37-5
M. Wt: 162.19 g/mol
InChI Key: GBJJCHNGYXMIRH-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by a pyridine ring fused with a ketone group (2-oxo) and nitrile functionality (3-carbonitrile). Its ethyl (C6) and methyl (C4) substituents influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. This compound shares structural similarities with other dihydropyridine carbonitriles, which are widely studied for their biological activities, including anticancer, antimicrobial, and antioxidant effects .

Properties

IUPAC Name

6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJCHNGYXMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl cyanoacetate with acetoacetanilide in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, bases like sodium ethoxide, and solvents such as ethanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, which have applications in the synthesis of dyes, pigments, and other organic compounds.

Scientific Research Applications

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity with various chemical reagents. It acts as a nucleophile in many reactions, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituents (Positions) Key Activities/Applications References
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C6: Ethyl; C4: Methyl Intermediate, potential antiproliferative
5-Acetyl-4-(2-chloroquinolin-3-yl)-6-methyl-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile C5: Acetyl; C4: Chloroquinolinyl; C1: p-Tolyl Antiproliferative (apoptotic inducer)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C4: Bromophenyl; C6: Hydroxy-methoxyphenyl Antioxidant (79.05% DPPH scavenging)
6-(2-Naphthyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile C6: Naphthyl; C4: Phenyl Antimicrobial (vs. S. aureus)
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile C5: Chloro; C4: Methoxy Anticancer intermediate (Gimeracil synthesis)

Key Observations:

  • Antiproliferative Activity: The introduction of bulky aromatic groups (e.g., chloroquinolinyl in ) enhances interactions with cellular targets, promoting apoptosis .
  • Antioxidant Efficacy : Electron-donating groups like hydroxy-methoxyphenyl () improve radical scavenging, whereas methoxy groups alone (e.g., in 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)...) reduce activity (17.55% vs. 79.05%) due to steric hindrance .
  • Antimicrobial Properties : Naphthyl and phenyl substituents () increase lipophilicity, aiding membrane penetration in bacteria .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility LogP (Predicted) Key Functional Groups
This compound 244–247 (lit.) Soluble in DMF 1.27 Nitrile, Ketone
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 244–247 Soluble in ethanol 1.27 Hydroxyl, Nitrile
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile Not reported Not reported ~2.5 (estimated) Hydroxyl, Butyl

Key Observations:

  • Hydroxy vs. Ethyl Groups: The addition of a hydroxyl group (e.g., in 1-ethyl-6-hydroxy-4-methyl...) slightly increases polarity but reduces solubility in non-polar solvents compared to the non-hydroxylated analog .

Anticancer Potential:

  • 5-Chloro-4-methoxy-2-oxo... : Critical intermediate for Gimeracil, which enhances fluorouracil’s anticancer efficacy by inhibiting its degradation .

Antioxidant and Antimicrobial Roles:

  • Bromophenyl and hydroxy-methoxyphenyl derivatives () outperform ascorbic acid in some cases, making them candidates for oxidative stress-related diseases .
  • Naphthyl-substituted analogs () exhibit broad-spectrum antimicrobial activity, likely due to increased hydrophobicity disrupting bacterial membranes .

Biological Activity

6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 51146-04-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated the compound's efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC₅₀ values were determined as follows:

Cell LineIC₅₀ (µM)
HeLa15.0
A54920.5
MDA-MB-23118.3

These findings indicate that the compound possesses notable cytotoxicity, making it a potential candidate for further development in cancer therapy.

Antiproliferative Activity

The antiproliferative activity was assessed through cell viability assays. The results showed a significant reduction in cell proliferation rates in treated cells compared to controls.

The proposed mechanism involves the inhibition of key enzymes involved in cell division and growth, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC₅₀ values for these targets were found to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating potent inhibition.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus. The compound significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin.
  • Cytotoxicity in Cancer Models : In a recent investigation, the compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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